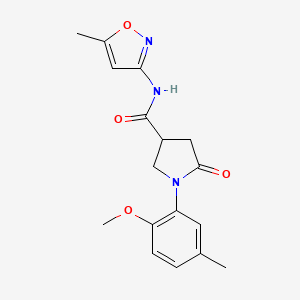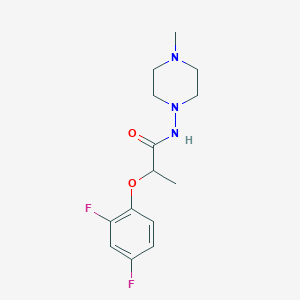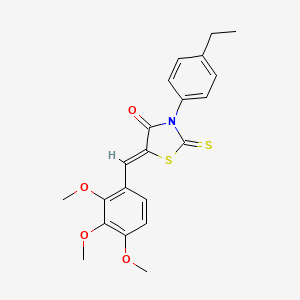![molecular formula C19H20N2O4S B4857396 5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid](/img/structure/B4857396.png)
5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid
Übersicht
Beschreibung
5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a key component of the signaling pathways involved in the immune response, making CP-690,550 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Wirkmechanismus
5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling pathways of these cytokines, leading to a reduction in the activation and proliferation of T cells and B cells. This results in a reduction in the production of pro-inflammatory cytokines and a decrease in the autoimmune response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound was found to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon gamma (IFN-γ). This compound also reduced the activation and proliferation of T cells and B cells, as well as the production of autoantibodies. In clinical trials, this compound was found to reduce the symptoms of rheumatoid arthritis and psoriasis, with a significant improvement in disease activity scores and a reduction in the Psoriasis Area and Severity Index score.
Vorteile Und Einschränkungen Für Laborexperimente
5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in the immune response. This compound has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its biochemical and physiological effects. However, this compound has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis, which may limit its availability and increase the cost of experiments. Additionally, this compound has not been extensively studied in other disease models, limiting its potential applications beyond autoimmune diseases.
Zukünftige Richtungen
There are several future directions for the study of 5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid. One potential area of research is the development of new JAK3 inhibitors with improved pharmacokinetic properties and a simpler synthesis method. Another area of research is the study of this compound in other disease models, such as cancer and inflammatory bowel disease. Additionally, the role of JAK3 in the immune response is still not fully understood, and further research is needed to elucidate the downstream signaling pathways and identify new targets for therapy.
Wissenschaftliche Forschungsanwendungen
5-({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)-5-oxopentanoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the symptoms of rheumatoid arthritis, with a significant improvement in the American College of Rheumatology response rate compared to placebo. This compound has also been shown to be effective in the treatment of psoriasis, with a significant reduction in the Psoriasis Area and Severity Index score compared to placebo.
Eigenschaften
IUPAC Name |
5-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c22-15(7-4-8-16(23)24)21-19-17(18(25)20-13-9-10-13)14(11-26-19)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEWQMAPDUSTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(benzyloxy)-3-chlorobenzyl]amino}butan-1-ol hydrochloride](/img/structure/B4857317.png)


![methyl 2-{[({3-[(benzylamino)carbonyl]phenyl}amino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4857345.png)

![2,4-dichloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4857355.png)
![N-(2-methoxy-5-nitrophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4857359.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4857367.png)
![2,4-dichloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4857393.png)
![N-(2-{2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B4857400.png)
![8-ethoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4857407.png)
![ethyl 2-{[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4857408.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4857410.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4857411.png)